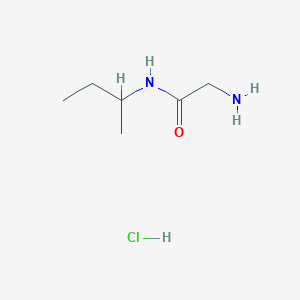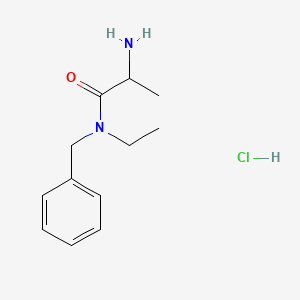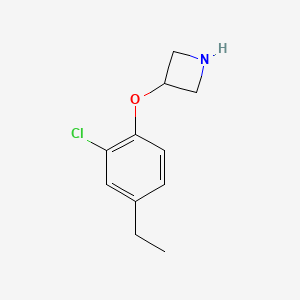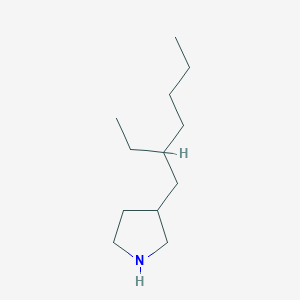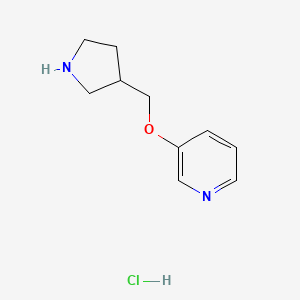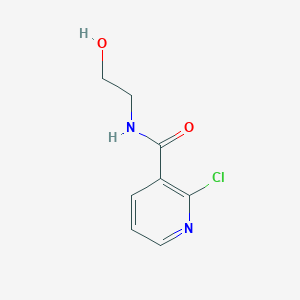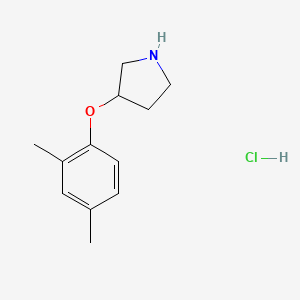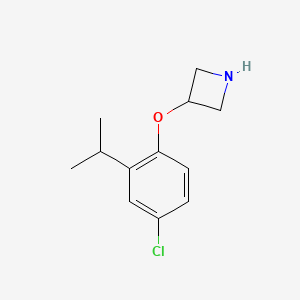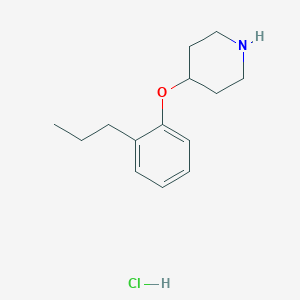
4-(2-Propylphenoxy)piperidine hydrochloride
Descripción general
Descripción
4-(2-Propylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO . It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 4-(2-Propylphenoxy)piperidine hydrochloride, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 4-(2-Propylphenoxy)piperidine hydrochloride consists of 14 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The molecular weight of this compound is 255.78 g/mol.Chemical Reactions Analysis
Piperidines, including 4-(2-Propylphenoxy)piperidine hydrochloride, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
4-Piperidinecarboxylic acid hydrochloride, a related compound to 4-(2-Propylphenoxy)piperidine hydrochloride, has been studied for its crystal and molecular structure. These studies involved single crystal X-ray diffraction and FTIR spectrum analyses, offering insights into the molecular conformation and interactions of similar piperidine compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Neuroprotective Activity
Arylpiperidines, which include variants of 4-(2-Propylphenoxy)piperidine, have been synthesized and evaluated for their neuroprotective activity. One such compound demonstrated significant neuroprotective effects in a middle cerebral artery occlusion model, showcasing potential applications in neurological therapeutics (Annoura et al., 1999).
Synthesis and Reactivity
Research on the synthesis and reactivity of similar piperidine compounds provides valuable information for the development of new chemical entities. Studies have focused on the alkyl-oxygen heterolysis in piperidine derivatives and explored factors influencing carbonium ion generation, which is crucial for understanding the chemical behavior of 4-(2-Propylphenoxy)piperidine hydrochloride (Casy, Beckett, & Armstrong, 1961).
Anticancer Potential
Research has also delved into the synthesis of 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds, revealing their significant cytotoxicity toward various cancer cells. This indicates a potential application of 4-(2-Propylphenoxy)piperidine hydrochloride in the development of new anticancer agents (Dimmock et al., 1998).
Anti-Acetylcholinesterase Activity
Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is crucial in the treatment of conditions like Alzheimer's disease. The activity of these compounds is enhanced by certain modifications, suggesting similar potential for 4-(2-Propylphenoxy)piperidine hydrochloride in treating neurological disorders (Sugimoto et al., 1990).
Receptor Binding Studies
Halogenated 4-(phenoxymethyl)piperidines, similar in structure to 4-(2-Propylphenoxy)piperidine, have been synthesized and evaluated for their binding to σ-1 receptors. This research is vital for understanding the pharmacological potential of piperidine compounds in neuroreceptor modulation (Waterhouse et al., 1997).
NMDA Antagonist Activity
Studies have identified compounds related to 4-(2-Propylphenoxy)piperidine as potent N-methyl-D-aspartate (NMDA) antagonists, suggesting their potential application in neuroprotection and the treatment of neurological disorders (Chenard et al., 1995).
Pharmacological Synthesis
Research on the synthesis of disubstituted piperidines, including studies on piperidine hydrochlorides, contributes to our understanding of the pharmacological properties of these compounds. These studies are essential for developing new therapeutic agents (Bachmann & Jenkins, 1951).
Propiedades
IUPAC Name |
4-(2-propylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-5-12-6-3-4-7-14(12)16-13-8-10-15-11-9-13;/h3-4,6-7,13,15H,2,5,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGHXMQHBMMMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Propylphenoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



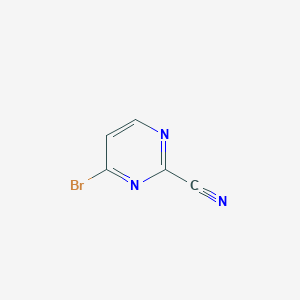
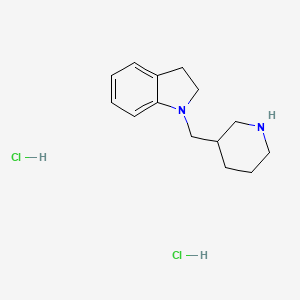
![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)
![3-Iodo-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1394635.png)
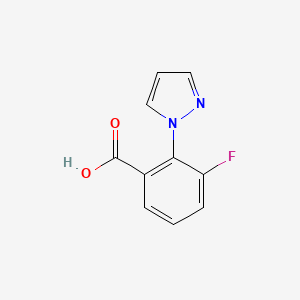
![2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394637.png)
